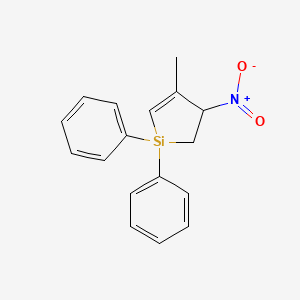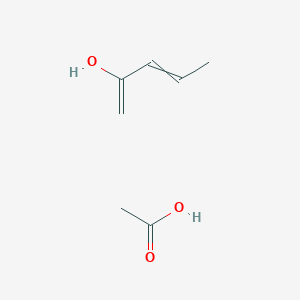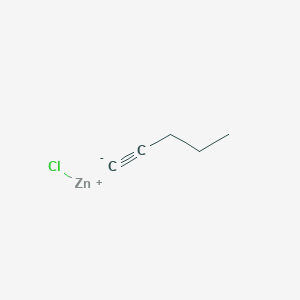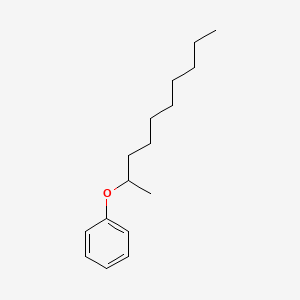
2-Phenoxydecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxydecane is an organic compound characterized by a phenoxy group attached to a decane chain. This compound is part of the ether family, where an oxygen atom is bonded to two alkyl or aryl groups. It is a colorless, oily liquid with a faint aromatic odor and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenoxydecane can be synthesized through several methods. One common approach involves the reaction of phenol with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
C6H5OH+C10H21Br→C6H5OC10H21+KBr
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors to ensure consistent product quality and efficient use of resources.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxydecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxydecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to phenoxydecane alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Phenoxydecanoic acid.
Reduction: Phenoxydecane alcohol.
Substitution: Various substituted phenoxydecane derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxydecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving membrane permeability and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Phenoxydecane involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: A glycol ether with similar applications but a shorter alkyl chain.
Phenoxytol: Another ether compound with different alkyl chain lengths.
Uniqueness
2-Phenoxydecane is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring higher hydrophobicity and stability.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse chemical reactions and makes it valuable in scientific research and industrial processes.
Propiedades
Número CAS |
82971-16-2 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
decan-2-yloxybenzene |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-9-12-15(2)17-16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
Clave InChI |
KXONIMNSDFBFLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


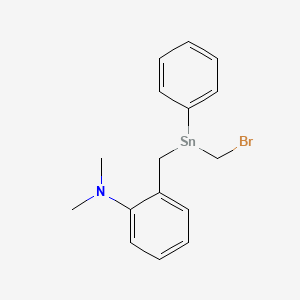

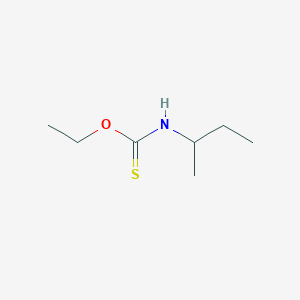
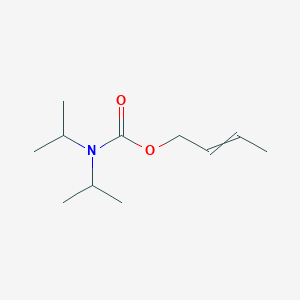
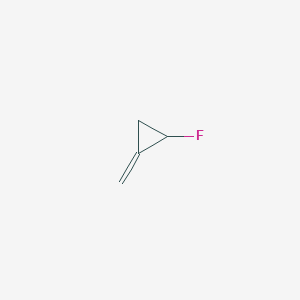
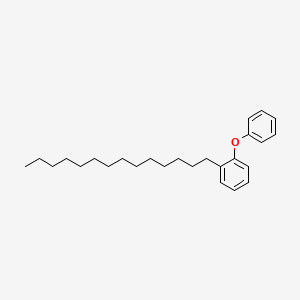

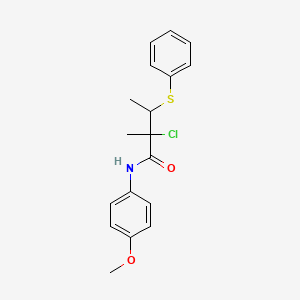

![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
